molecular formula C6H7F3O2 B7768341 3-Penten-2-one, 1,1,1-trifluoro-4-methoxy-

3-Penten-2-one, 1,1,1-trifluoro-4-methoxy-

Cat. No. B7768341
M. Wt: 168.11 g/mol
InChI Key: XJNIYNVIHHABIV-ARJAWSKDSA-N
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Description

“3-Penten-2-one, 1,1,1-trifluoro-4-methoxy-” is a chemical compound with the molecular formula C6H7F3O2 . It has an average mass of 168.114 Da and a monoisotopic mass of 168.039810 Da .


Molecular Structure Analysis

The molecular structure of “3-Penten-2-one, 1,1,1-trifluoro-4-methoxy-” consists of 6 carbon atoms, 7 hydrogen atoms, 3 fluorine atoms, and 2 oxygen atoms . The specific details about the arrangement of these atoms in the molecule are not available in the search results.


Physical And Chemical Properties Analysis

“3-Penten-2-one, 1,1,1-trifluoro-4-methoxy-” has a density of 1.2±0.1 g/cm3, a boiling point of 103.6±40.0 °C at 760 mmHg, and a vapor pressure of 32.0±0.2 mmHg at 25°C . It has an enthalpy of vaporization of 34.3±3.0 kJ/mol, a flash point of 17.1±22.2 °C, and an index of refraction of 1.372 . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

properties

IUPAC Name

(Z)-1,1,1-trifluoro-4-methoxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F3O2/c1-4(11-2)3-5(10)6(7,8)9/h3H,1-2H3/b4-3-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJNIYNVIHHABIV-ARJAWSKDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)C(F)(F)F)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C/C(=O)C(F)(F)F)/OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Penten-2-one, 1,1,1-trifluoro-4-methoxy-

CAS RN

102145-82-4
Record name 3-Penten-2-one, 1,1,1-trifluoro-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102145824
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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